

# An In-depth Technical Guide to the Tetrahedral Molecular Geometry of Tetramethyltin

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## Compound of Interest

Compound Name: Tetramethyltin

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This technical guide provides a comprehensive overview of the tetrahedral molecular geometry of **tetramethyltin**, an organotin compound with significant applications in organic synthesis. This document delves into the precise structural parameters determined by experimental techniques and corroborated by computational methods. Detailed experimental and computational protocols are provided to facilitate replication and further research.

## Core Concepts: The Tetrahedral Geometry of Tetramethyltin

**Tetramethyltin**, with the chemical formula  $\text{Sn}(\text{CH}_3)_4$ , is a fundamental organometallic compound where a central tin (Sn) atom is bonded to four methyl ( $\text{CH}_3$ ) groups.<sup>[1]</sup> Its molecular structure is a classic example of tetrahedral geometry, analogous to neopentane.<sup>[1]</sup> In an ideal tetrahedral arrangement, the bond angles between the central atom and any two substituents are approximately  $109.5^\circ$ .<sup>[2][3]</sup> The actual geometry of **tetramethyltin**, however, can exhibit slight distortions from this ideal symmetry, particularly in the solid state, due to crystal packing forces.<sup>[4]</sup>

## Quantitative Structural Data

The precise bond lengths and angles of **tetramethyltin** have been determined through various experimental and computational methods. The following tables summarize the key quantitative

data from single-crystal X-ray diffraction, gas-phase electron diffraction, and a comparative computational study.

## Table 1: Structural Parameters from Single-Crystal X-ray Diffraction

This method provides highly accurate data for the molecule in its crystalline solid state. The data presented below was obtained from a low-temperature (158 K) study.<sup>[4]</sup>

Parameter	Value
Bond Lengths (Å)	
Sn-C(1)	2.102 (8)
Sn-C(2)	2.138 (6)
Average Sn-C	2.129
Corrected Average Sn-C	2.137
Bond Angles (°)	
C(1)-Sn-C(2)	109.4 (2)
C(2)-Sn-C(2')	109.5 (2)

Note: The slight non-equivalence in Sn-C bond lengths is attributed to packing forces in the crystal lattice.<sup>[4]</sup>

## Table 2: Structural Parameters from Gas-Phase Electron Diffraction

This technique provides insights into the geometry of the molecule in the gaseous state, free from intermolecular forces present in a crystal.

Parameter	Value
Bond Lengths (Å)	
Sn-C	2.143 (3)
Bond Angles (°)	
C-Sn-C	109.5 (assumed)

Note: In the electron diffraction study, a tetrahedral symmetry ( $T_d$ ) for the  $\text{SnC}_4$  skeleton was assumed, hence the C-Sn-C bond angles were set to the ideal tetrahedral angle.

## Table 3: Computationally Determined Structural Parameters

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical means to predict and analyze molecular geometry. The following data is from a study comparing different levels of theory.

Level of Theory	Sn-C Bond Length (Å)	C-Sn-C Bond Angle (°)
HF/Lanl2dz	2.138	~109.5
HF/3-21G	2.179	~109.5
BLYP/3-21G	2.186	~109.5
B3LYP/3-21G**	2.148	~109.5

Note: The results from different computational methods show slight variations, with the B3LYP functional providing a value closest to the experimental gas-phase data.

## Experimental and Computational Protocols

### Single-Crystal X-ray Diffraction

The determination of the solid-state structure of **tetramethyltin** was achieved through low-temperature single-crystal X-ray diffraction.

#### Methodology:

- **Crystal Growth:** Single crystals of **tetramethyltin** are grown from the liquid phase at low temperatures.
- **Mounting:** A suitable single crystal is selected and mounted on a goniometer head, typically under a stream of cold nitrogen gas to maintain a low temperature (e.g., 158 K).<sup>[4]</sup>
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo K $\alpha$  radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F. Anisotropic temperature factors are typically applied to non-hydrogen atoms. The positions of hydrogen atoms can be determined from a difference Fourier synthesis or placed in calculated positions.

## Gas-Phase Electron Diffraction

This technique is used to determine the structure of molecules in the gas phase.

#### Methodology:

- **Sample Introduction:** A gaseous sample of **tetramethyltin** is introduced into a high-vacuum chamber.
- **Electron Beam Interaction:** A high-energy beam of electrons is passed through the gas. The electrons are scattered by the molecules.
- **Diffraction Pattern Recording:** The scattered electrons form a diffraction pattern, which is recorded on a photographic plate or a digital detector.
- **Data Analysis:** The diffraction pattern consists of a series of concentric rings. The intensity of these rings as a function of the scattering angle is analyzed. This data is used to calculate a radial distribution curve, from which the internuclear distances (bond lengths) can be determined. The overall geometry is then deduced by fitting the experimental data to a molecular model.

## Computational Geometry Optimization (DFT)

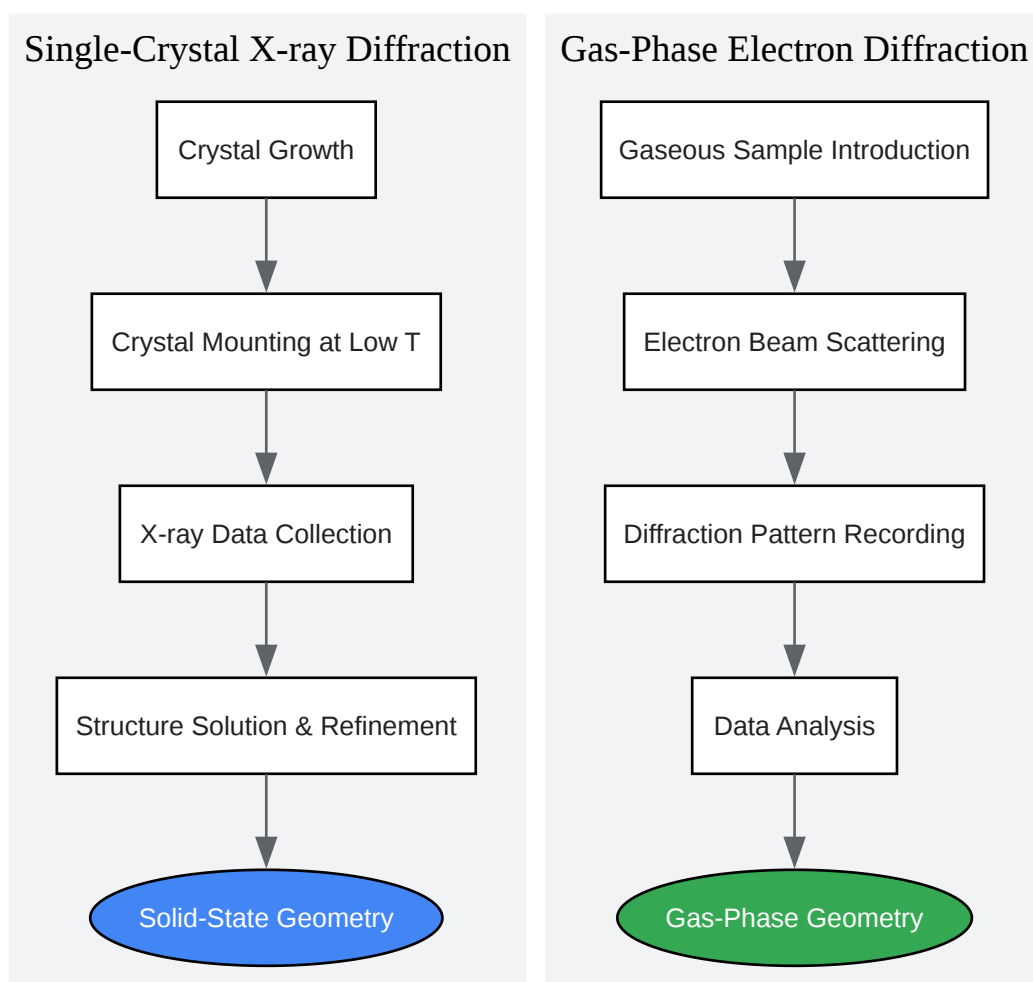
Density Functional Theory is a powerful computational method for determining the equilibrium geometry of molecules.

Protocol:

- **Input Structure:** An initial 3D structure of the **tetramethyltin** molecule is created using molecular modeling software.
- **Method and Basis Set Selection:** A level of theory is chosen, which includes a functional (e.g., B3LYP) and a basis set (e.g., 3-21G\*\*). The choice of functional and basis set affects the accuracy and computational cost of the calculation.
- **Geometry Optimization:** The calculation is run to find the minimum energy conformation of the molecule. The software iteratively adjusts the positions of the atoms to lower the total energy of the system until a stationary point on the potential energy surface is reached.
- **Frequency Analysis:** A frequency calculation is typically performed after the geometry optimization to confirm that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.
- **Data Extraction:** The optimized bond lengths, bond angles, and other geometric parameters are extracted from the output of the calculation.

## Visualizations

### Experimental Workflow for Structural Determination

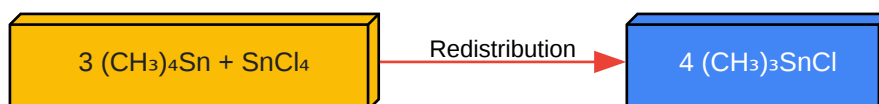


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Caption: Workflow for the experimental determination of **tetramethyltin**'s molecular geometry.

## Kocheshkov Redistribution Reaction

**Tetramethyltin** is a key precursor in the synthesis of other organotin compounds through the Kocheshkov redistribution reaction.<sup>[1]</sup> This reaction involves the exchange of alkyl and halide groups between two organotin species.



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Caption: The Kocheshkov redistribution reaction of **tetramethyltin** with tin tetrachloride.

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